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Compound of Interest

Compound Name: UMM-766

Cat. No.: B8545543 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing UMM-766 in preclinical animal models of

orthopoxvirus infection.

Frequently Asked Questions (FAQs)
Q1: What is UMM-766 and what is its mechanism of action?

A1: UMM-766 is an orally available nucleoside analog identified as a potent, broad-spectrum

antiviral agent against multiple members of the orthopoxvirus family.[1][2][3] Its mechanism of

action is as a nucleoside inhibitor, which interferes with viral replication.[1][2] It has also been

described as a DNA-dependent RNA polymerase (DdRp) inhibitor.[4]

Q2: In what animal model has UMM-766 been tested?

A2: UMM-766 has been evaluated in a BALB/c mouse model of orthopoxvirus infection.[1][2]

The studies have used both male and female mice of varying ages (6 to 12 weeks old) to

assess the compound's efficacy in both lethal and semi-lethal models of infection.[1][4][5]

Q3: What is the recommended route of administration and vehicle?

A3: In the described studies, UMM-766 was administered via oral gavage. The vehicle used for

the control group was saline (PBS).[1]

Q4: What is a typical treatment regimen (dose and duration)?
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A4: A typical treatment regimen involves a once-daily oral administration for 7 consecutive

days, starting one day after viral exposure.[1][2] Doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg

have been tested.[1][4]
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Issue Potential Cause Recommended Solution

High mortality in the 10 mg/kg

treatment group

Toxicity at the highest dose:

While a 10 mg/kg dose was

found to be the most effective,

it's possible that in combination

with other experimental

variables (e.g., older or more

sensitive mouse strains), it

could lead to toxicity. A

tolerability study in rats and

dogs indicated 10 mg/kg as

the highest tolerable dose.[1]

Action: Conduct a preliminary

maximum tolerated dose

(MTD) study in your specific

mouse strain and age group.

Observe animals for signs of

toxicity such as changes in

behavior, appearance, and

weight loss for 14 days.[1]

Low or no efficacy at the 1

mg/kg or 3 mg/kg dose

Insufficient dose: The efficacy

of UMM-766 is dose-

dependent. The 1 mg/kg dose

resulted in only 10% survival,

and the 3 mg/kg dose resulted

in 30% survival in a severe

infection model.[1]

Action: Ensure accurate

dosing. For a more significant

therapeutic effect, the 10

mg/kg dose is recommended

as it provides superior survival

advantage.[1]

Variability in disease severity

and outcomes

Age of mice: The severity of

vaccinia virus (VACV) infection

in the murine model is

influenced by the age of the

animals. Younger mice (e.g., 7

weeks old) tend to develop a

more severe disease

compared to older mice (e.g.,

11-12 weeks old).[1][5]

Action: Standardize the age of

the mice used in your

experiments to reduce

variability. Select the age

group that is most appropriate

for your experimental goals

(e.g., younger mice for a more

severe disease model).[1]

Difficulty in assessing

therapeutic effect

Inappropriate endpoints:

Relying solely on survival may

not capture the full therapeutic

effect of UMM-766.

Action: In addition to survival,

monitor changes in body

weight and conduct

histopathological analysis of

tissues like the lungs and

nasal cavity to assess the
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reduction in lesions and viral

load.[1][2][5]

Data Presentation
Table 1: UMM-766 Efficacy in a Murine Model of Severe Orthopoxvirus Infection

Treatment
Group

Dose
(mg/kg)

Administrat
ion Route

Dosing
Regimen

Survival
Rate

Median
Survival
(days)

Vehicle

Control
N/A Oral Gavage

Once daily for

7 days
0% 8

UMM-766 1 Oral Gavage
Once daily for

7 days
10% 8

UMM-766 3 Oral Gavage
Once daily for

7 days
30% 8

UMM-766 10 Oral Gavage
Once daily for

7 days

Significantly

higher than

other groups

Significantly

higher than

other groups

Data synthesized from studies in a severe murine model of orthopoxvirus infection.[1]

Table 2: UMM-766 Tolerability in BALB/c Mice

Dose (mg/kg)
Administration
Route

Dosing
Regimen

Observation
Period (days)

Outcome

1 Oral Gavage
Once daily for 7

days
14 Well-tolerated

3 Oral Gavage
Once daily for 7

days
14 Well-tolerated

10 Oral Gavage
Once daily for 7

days
14 Well-tolerated
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Based on a drug tolerability study in BALB/c mice.[1]

Experimental Protocols
In Vivo Efficacy Study of UMM-766 in a Murine Orthopoxvirus Model

Animal Model: Use 6- to 11-week-old, male and female BALB/c mice.[1] The age of the mice

can be adjusted to modulate disease severity, with younger mice (7 weeks) exhibiting a more

severe phenotype.[1][5]

Viral Challenge: Anesthetize mice using isoflurane and infect them via intranasal instillation

with a target dose of 5.5 × 10^5 PFU of vaccinia virus (VACV) on Day 0.[1]

Treatment Groups: Prepare at least four groups of animals (n=10 per group):

Vehicle control (e.g., saline)

UMM-766 (1 mg/kg)

UMM-766 (3 mg/kg)

UMM-766 (10 mg/kg)

Drug Administration: Starting on Day 1 post-infection and continuing for 7 consecutive days,

administer the assigned treatment by oral gavage once daily.[1]

Monitoring: Monitor the animals for 21 days post-infection for:[1]

Survival

Body weight changes

Signs of disease progression

Pathology: For a more detailed analysis, a subset of animals (n=4 per group) can be

euthanized on Day 6 post-exposure for histopathological examination of tissues such as the

lungs and nasal cavity. Tissues from surviving animals can also be collected at the end of the

study (Day 21).[1][5]
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Phase 1: Experimental Setup

Phase 2: Treatment

Phase 3: Monitoring & Analysis

Select BALB/c Mice
(7-11 weeks old)

Intranasal VACV Challenge
(5.5 x 10^5 PFU)

Day 0

Initiate Treatment
Day 1

Administer Daily via Oral Gavage:
- Vehicle (PBS)

- UMM-766 (1, 3, 10 mg/kg)

Daily Monitoring:
- Survival
- Weight

- Clinical Signs

Conclude Treatment
Day 7

Scheduled Euthanasia
& Histopathology

Day 6

End of Study
Day 21
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Dose Levels

Observed Outcomes

Initiate UMM-766 Treatment

1 mg/kg 3 mg/kg 10 mg/kg

Low Efficacy
(10% Survival)

Moderate Efficacy
(30% Survival)

Superior Efficacy
(Significant Survival Advantage)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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